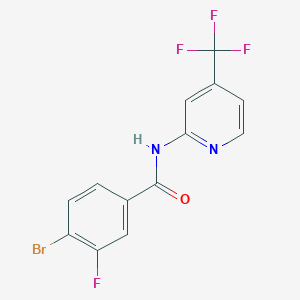

4-bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF4N2O/c14-9-2-1-7(5-10(9)15)12(21)20-11-6-8(3-4-19-11)13(16,17)18/h1-6H,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTXOESDDQQSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=NC=CC(=C2)C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180002 | |

| Record name | 4-Bromo-3-fluoro-N-[4-(trifluoromethyl)-2-pyridinyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419221-61-6 | |

| Record name | 4-Bromo-3-fluoro-N-[4-(trifluoromethyl)-2-pyridinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419221-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-fluoro-N-[4-(trifluoromethyl)-2-pyridinyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by halogenated and trifluoromethyl groups, suggests diverse biological activities, particularly in the development of pharmaceutical agents. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

The chemical formula for this compound is C₁₃H₇BrF₄N₂O, with a molecular weight of 363.11 g/mol. The compound contains a benzamide backbone, which is known for its versatility in medicinal applications.

Research indicates that this compound interacts with various proteins and enzymes, potentially influencing several biological pathways. The presence of bromine and fluorine atoms may enhance its binding affinity to specific targets, making it a candidate for further investigation in drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:

- Cytotoxic Activity : The compound showed significant cytotoxic effects on HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines at concentrations ranging from 5 to 10 µM .

- Inhibition of Enzymes : It has been observed to inhibit key enzymes involved in cancer progression, although specific IC50 values were not detailed in the available literature.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-bromo-2-fluoro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide | Contains a sulfonyl group | 0.85 |

| 4-bromo-3-fluoro-N-(pyridin-2-yl)benzamide | Lacks trifluoromethyl group | 0.78 |

| 4-bromo-N-(pyridin-2-yl)benzamide | Does not contain fluorine | 0.75 |

| 5-bromo-N-(pyridin-2-yl)benzamide | Different position of bromine | 0.73 |

The structural uniqueness of this compound may contribute to its enhanced biological activity compared to these similar compounds.

Case Studies

Several studies have explored the biological applications of similar benzamide derivatives:

- Anticancer Activity : A study on quinazoline derivatives indicated that modifications at specific positions could significantly enhance anticancer activity against various cell lines .

- Targeting Enzymatic Pathways : Research has shown that incorporating polar functional groups can improve aqueous solubility and metabolic stability, balancing efficacy and pharmacokinetics in drug design .

Comparison with Similar Compounds

Key Comparisons

- Trifluoromethyl vs. Methyl on Pyridine : The target’s 4-trifluoromethylpyridinyl group (CF₃) enhances electron-withdrawing effects compared to the 6-methylpyridinyl group in compound 35 . This likely increases metabolic stability and binding affinity in hydrophobic pockets.

- Halogen Positioning : The 3-fluoro substituent in the target compound may optimize steric and electronic interactions compared to 5-fluoro in ’s compound , where the additional chloro substituent could introduce toxicity risks.

- Bulkiness : Example 53 features a chromen-pyrazolopyrimidinyl group, resulting in a higher molecular weight (589.1 vs. ~310–350 for simpler analogs). This complexity likely reduces solubility and oral bioavailability compared to the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling 4-bromo-3-fluorobenzoic acid with 2-amino-4-(trifluoromethyl)pyridine via amide bond formation. A general procedure (e.g., carbodiimide-mediated coupling) is used, optimizing conditions such as solvent (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios. Catalysts like DMAP may enhance yields. Post-reaction, purification via column chromatography or recrystallization ensures purity .

- Optimization Strategies : Reaction monitoring with TLC or LC-MS helps identify incomplete coupling. Adjusting equivalents of coupling reagents (e.g., HATU, EDCI) and acid scavengers (e.g., DIPEA) can mitigate side reactions like dimerization.

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

- Techniques :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, trifluoromethyl at δ ~119 ppm in ¹³C NMR) .

- GC-MS/LC-MS : Confirm molecular ion peaks (e.g., m/z 367 for [M+H]⁺) and fragmentation patterns .

- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .

- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or MestReNova) and reference libraries.

Q. What safety precautions are necessary when handling this compound?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation.

- Storage : Store at 2–8°C in airtight, light-resistant containers. Avoid incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be analyzed during synthesis?

- Analytical Methods :

- HPLC-PDA/HRMS : Track intermediates (e.g., unreacted benzoic acid) and quantify impurities. Use gradient elution with C18 columns .

- NMR Kinetic Studies : Monitor reaction progress in real-time (e.g., in situ ¹⁹F NMR for trifluoromethyl group dynamics) .

- Byproduct Identification : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities in side products (e.g., brominated impurities) .

Q. What role does the trifluoromethyl group play in the compound’s bioactivity and pharmacokinetics?

- Bioactivity : The -CF₃ group enhances lipophilicity, improving membrane permeability and target binding (e.g., enzyme active sites via hydrophobic interactions) .

- Pharmacokinetics : Increases metabolic stability by resisting oxidative degradation. Comparative studies with non-CF₃ analogs show prolonged half-life in vivo .

Q. How is X-ray crystallography applied to determine its crystal structure?

- Methodology : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect diffraction data using a synchrotron or lab-source diffractometer.

- Software : Refine structures with SHELXL (for small molecules) or PHENIX (for disorder modeling). Validate using R-factors and electron density maps .

Q. How can isotopic labeling (e.g., deuterium) aid in studying this compound’s metabolism or environmental fate?

- Applications :

- Metabolic Studies : Synthesize deuterated analogs (e.g., -OCH₃ → -OCD₃) to track metabolites via LC-MS/MS. Compare isotopic patterns to distinguish endogenous vs. exogenous compounds .

- Environmental Tracking : Use ¹⁸O-labeled derivatives in degradation studies (e.g., hydrolysis pathways) via isotope ratio mass spectrometry (IRMS) .

Q. What computational methods predict its reactivity or target interactions?

- Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Focus on π-π stacking with pyridine rings and halogen bonding via bromo/fluoro substituents .

- DFT Calculations : Model reaction pathways (e.g., amide bond formation) and transition states to optimize synthetic routes .

Key Research Challenges

- Synthetic Yield Variability : Trace moisture or oxygen can deactivate coupling reagents; use rigorous drying of solvents/reagents .

- Crystallization Difficulties : Optimize solvent polarity (e.g., THF/water mixtures) and cooling rates to avoid amorphous precipitates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.